molecular formula C9H11BrClN B13565560 6-bromo-7-methyl-2,3-dihydro-1H-indole hydrochloride

6-bromo-7-methyl-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B13565560
M. Wt: 248.55 g/mol
InChI Key: NAMSRWJOTDSEGS-UHFFFAOYSA-N
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Description

6-bromo-7-methyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 7th position on the indole ring, along with a hydrochloride salt form. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-methyl-2,3-dihydro-1H-indole hydrochloride typically involves the bromination of 7-methyl-2,3-dihydro-1H-indole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-7-methyl-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The indole ring can be oxidized to form corresponding oxindoles or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the indole ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), or palladium catalysts are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation and reduction reactions can produce oxindoles or reduced indole derivatives.

Scientific Research Applications

6-bromo-7-methyl-2,3-dihydro-1H-indole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases and disorders.

    Industry: It is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-7-methyl-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors and enzymes, modulating their activity. The bromine atom and methyl group can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-1H-indole
  • 7-bromo-2-methyl-2,3-dihydro-1H-indole
  • 6-bromo-2,3-dihydro-1H-indole hydrochloride

Uniqueness

6-bromo-7-methyl-2,3-dihydro-1H-indole hydrochloride is unique due to the specific positioning of the bromine and methyl groups on the indole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the hydrochloride salt form can also influence its solubility and stability, making it suitable for various applications.

Properties

Molecular Formula

C9H11BrClN

Molecular Weight

248.55 g/mol

IUPAC Name

6-bromo-7-methyl-2,3-dihydro-1H-indole;hydrochloride

InChI

InChI=1S/C9H10BrN.ClH/c1-6-8(10)3-2-7-4-5-11-9(6)7;/h2-3,11H,4-5H2,1H3;1H

InChI Key

NAMSRWJOTDSEGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NCC2)Br.Cl

Origin of Product

United States

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